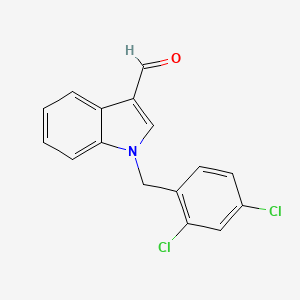

1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde

Description

1-(2,4-Dichlorobenzyl)-1H-indole-3-carbaldehyde is a halogenated indole derivative characterized by a benzyl group substituted with chlorine atoms at the 2- and 4-positions and an aldehyde functional group at the 3-position of the indole ring. Its structural features—aromatic chlorination and the reactive aldehyde group—make it versatile for further functionalization, such as reductive amination (as seen in ) or oxidation to carboxylic acids .

Properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NO/c17-13-6-5-11(15(18)7-13)8-19-9-12(10-20)14-3-1-2-4-16(14)19/h1-7,9-10H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTLQNRYXOUOAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2,4-dichlorobenzyl chloride.

Formation of Indole Derivative: The 2,4-dichlorobenzyl chloride is then reacted with indole under basic conditions to form 1-(2,4-dichlorobenzyl)-1H-indole.

Introduction of Aldehyde Group: The final step involves the oxidation of the indole derivative to introduce the aldehyde group at the 3-position, resulting in this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorobenzyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.

Major Products:

Oxidation: Formation of 1-(2,4-dichlorobenzyl)-1H-indole-3-carboxylic acid.

Reduction: Formation of 1-(2,4-dichlorobenzyl)-1H-indole-3-methanol.

Substitution: Formation of various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Reactivity

This compound features an indole ring system with a dichlorobenzyl substituent and an aldehyde functional group. Its chemical reactivity primarily involves:

- Electrophilic Aromatic Substitution : The presence of the electron-withdrawing dichlorobenzyl group enhances reactivity towards electrophiles.

- Condensation Reactions : The aldehyde can form imines with amines or acetals with alcohols.

- Reduction and Oxidation : It can be reduced to alcohol derivatives or oxidized to carboxylic acids, expanding its utility in synthetic chemistry.

Antimicrobial Properties

Recent studies indicate that 1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values highlight its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.90 |

| Escherichia coli | 5.00 |

These results suggest its potential as a candidate for developing new antimicrobial agents, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Properties

The compound has shown promise in anticancer research. It appears to interact with biological targets leading to cell cycle arrest and apoptosis in cancer cells. Specific studies have reported that derivatives of indole compounds exhibit selective cytotoxicity against K-Ras mutant tumor cells, indicating the importance of structural modifications in enhancing therapeutic efficacy .

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound. Key synthetic routes include:

- Starting from Indole Derivatives : Utilizing indole carboxaldehydes as precursors.

- Reactions with Electrophiles : Incorporating the dichlorobenzyl group through electrophilic substitution reactions.

These methods facilitate the exploration of structural analogs, which can further enhance biological activity .

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of this compound on human epithelial cells and K-Ras mutant tumor cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values calculated to assess potency. The study highlighted the critical role of substituents on the indole ring in determining anticancer efficacy .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties were tested against a panel of bacterial strains. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Insights :

- Core Heterocycle : Indazole derivatives (e.g., Lonidamine) exhibit stronger antispermatogenic activity than indole analogs, likely due to enhanced hydrogen bonding with the carboxylic acid group .

- Functional Group : Aldehydes (target compound) are more reactive than esters or carboxylic acids, enabling facile derivatization into amines or Schiff bases .

Physicochemical Properties

- Molecular Weight : 1-(2,4-Dichlorobenzyl)-1H-indole-3-carbaldehyde has a molecular weight of ~305.2 g/mol (estimated), compared to 287.72 g/mol for the 2-chloro-6-fluoro analog .

- Solubility : Aldehydes generally exhibit lower aqueous solubility than carboxylic acids (e.g., Lonidamine is soluble in polar aprotic solvents like DMSO) .

- Crystallography : The 2,4-dichlorobenzyl group in indazole-carboxylic acid derivatives forms π-π stacking interactions in crystal lattices, which may influence stability and bioavailability .

Biological Activity

1-(2,4-Dichlorobenzyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₆H₁₁Cl₂NO | Dichlorobenzyl substitution at positions 2 and 4 |

The presence of the dichlorobenzyl moiety enhances its reactivity and biological activity, particularly in interactions with cellular targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Molecular Targets : The compound may inhibit specific enzymes and receptors involved in cell signaling pathways.

- Biochemical Pathways : It influences pathways related to apoptosis, cell cycle regulation, and microbial growth inhibition, potentially leading to cell cycle arrest in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits potent cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro studies have shown that derivatives of indole compounds can induce apoptosis in cancer cells through caspase activation. Compounds similar to oncrasin-1, which share structural features with this compound, demonstrated IC50 values as low as against lung cancer cells .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties:

- Inhibition of Bacterial Growth : It shows significant activity against various bacterial strains. For example, the minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa was found to be , making it a candidate for further exploration in treating infections caused by resistant bacteria .

Study on Anticancer Activity

A study focused on the synthesis and evaluation of N'-substituted derivatives showed that compounds incorporating the indole core exhibited strong cytotoxicity against human cancer cell lines (SW620, PC-3, NCI-H23). The most effective compounds had IC50 values ranging from to .

Study on Antimicrobial Efficacy

Another investigation highlighted the compound's ability to disrupt bacterial membranes. The study employed propidium iodide to assess membrane permeability changes upon treatment with the compound, indicating its potential as an antibacterial agent .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | IC50/MIC Values |

|---|---|---|

| Anticancer | SW620 (colon cancer) | |

| PC-3 (prostate cancer) | ||

| NCI-H23 (lung cancer) | ||

| Antimicrobial | Pseudomonas aeruginosa |

Q & A

Q. What are the standard synthetic routes for preparing 1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde?

The synthesis typically involves two key steps: (1) indole formylation via the Vilsmeier-Haack reaction using POCl₃ and DMF to introduce the aldehyde group at the 3-position of indole, and (2) benzylation at the 1-position using 2,4-dichlorobenzyl bromide and a strong base like NaH in DMF. For example, in analogous compounds, the benzylation step achieved ~60% yields under inert conditions (N₂ atmosphere) . Post-synthesis purification often employs flash chromatography (e.g., petroleum ether/ethyl acetate gradients) .

Q. How is the structural integrity of the compound confirmed after synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

Q. What analytical techniques are used to assess purity and stability?

- HPLC with UV detection (λ = 254 nm) monitors purity, while TLC (silica gel, ethyl acetate/hexane) tracks reaction progress.

- Stability studies under varying pH, temperature, and light exposure (e.g., 40°C/75% RH for 4 weeks) assess degradation profiles .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction determines bond angles, torsion angles, and packing interactions. For example, in related indole carbaldehydes, the dichlorobenzyl group exhibits a dihedral angle of ~85° with the indole plane, influencing steric and electronic properties. Crystallization in glacial acetic acid at 45°C yields diffraction-quality crystals . Data refinement using SHELXL (R-factor < 0.05) ensures accuracy .

Q. What strategies optimize yield in large-scale synthesis?

- Microwave-assisted synthesis reduces reaction time (e.g., from 24 h to 2 h for benzylation).

- Catalyst screening : NaBH₄ or STAB (sodium triacetoxyborohydride) improves reductive amination efficiency (yields >80% in dichloroethane) .

- Solvent optimization : Replacing DMF with THF minimizes side reactions during benzylation .

Q. How do computational methods predict biological interactions?

- Molecular docking (e.g., AutoDock Vina) models binding to target enzymes like 1-deoxy-D-xylulose-5-phosphate synthase (DXS). The dichlorobenzyl group shows hydrophobic interactions with active-site residues (e.g., Phe-208 and Leu-213) .

- QSAR studies correlate electronic parameters (Hammett σ) with inhibitory activity, guiding substituent modifications .

Q. How are reactive functional groups (e.g., aldehyde) stabilized during derivatization?

- Protection with semicarbazide prevents aldehyde oxidation.

- Low-temperature conditions (−20°C) mitigate side reactions in nucleophilic additions .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activity: How to validate findings?

Conflicting cytotoxicity data (e.g., IC₅₀ ranging from 10 µM to >100 µM in neuroblastoma cells) may arise from assay conditions (e.g., serum concentration, exposure time). Standardized protocols (e.g., MTT assays at 48 h, 10% FBS) and positive controls (e.g., cisplatin) are essential. Cross-validation using orthogonal assays (e.g., apoptosis markers like caspase-3) resolves ambiguities .

Q. Conflicting spectroscopic data for carbaldehyde protons: How to troubleshoot?

Variable ¹H-NMR shifts (δ 9.8–10.2 ppm) may result from solvent polarity or hydrogen bonding. Deuterated DMSO enhances resolution by stabilizing aldehyde protons via H-bonding. 2D NMR (COSY, HSQC) confirms connectivity and eliminates impurity signals .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Indole formylation | POCl₃, DMF, 0°C → RT, 12 h | 70–75 | |

| Benzylation | 2,4-DCl-benzyl bromide, NaH, DMF, 0°C → RT | 60–65 | |

| Purification | Flash chromatography (EtOAc/hexane 3:7) | >95% purity |

Q. Table 2. Spectral Data for Key Protons

| Functional Group | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

|---|---|---|

| Aldehyde (CHO) | 10.1 (s) | 190.2 |

| Benzyl CH₂ | 5.4 (s) | 48.5 |

| Indole H-2 | 7.45 (s) | 125.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.